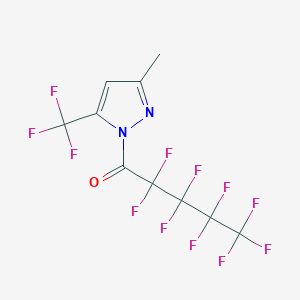
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative with the molecular formula C₁₀H₄F₁₂N₂O and a molecular weight of 396.132 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -50°C to -78°C) to ensure regioselectivity.
Functionalization: Functionalization of the 5-position is achieved through lithiation followed by trapping with electrophiles.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include THF as a solvent, low temperatures for lithiation, and electrophiles for trapping . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole exerts its effects involves interactions with molecular targets and pathways. The high fluorine content enhances the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other fluorinated pyrazoles such as:
- 1-Methyl-3-(trifluoromethyl)pyrazole
- 1-Methyl-5-(trifluoromethyl)pyrazole
- 1-Nonafluoropentanoyl-5-(trifluoromethyl)pyrazole
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their reactivity and applications . The unique combination of nonafluoropentanoyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Propiedades
Fórmula molecular |
C10H4F12N2O |
|---|---|
Peso molecular |
396.13 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H4F12N2O/c1-3-2-4(7(13,14)15)24(23-3)5(25)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |
Clave InChI |
CILNRJYVLUSSFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



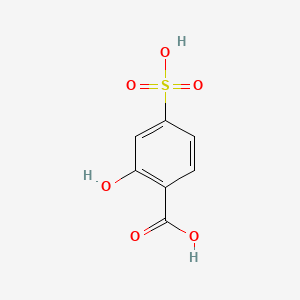


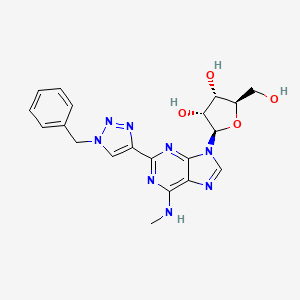
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
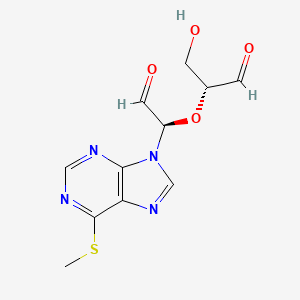

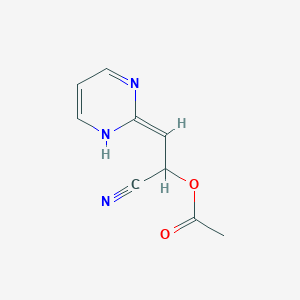
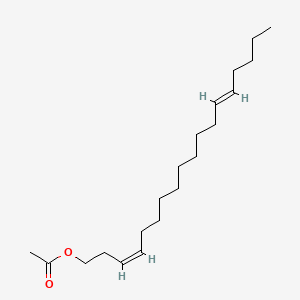
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
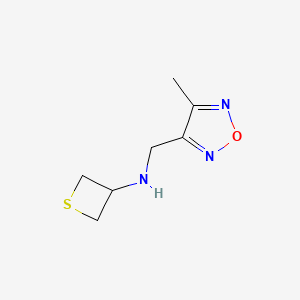
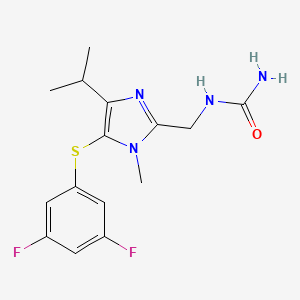
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
